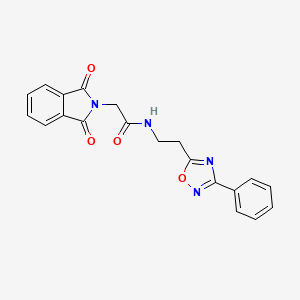
2-(1,3-dioxoisoindolin-2-yl)-N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-dioxoisoindolin-2-yl)-N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)acetamide is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is also known as DPIEAA and has been synthesized using different methods.
Aplicaciones Científicas De Investigación
Therapeutic Worth of 1,3,4-Oxadiazole Tailored Compounds
1,3,4-Oxadiazole derivatives are highlighted for their wide range of bioactivities due to their effective binding with various enzymes and receptors. These compounds have been extensively studied for their therapeutic potential across a variety of diseases. Their peculiar structure allows for weak interactions with biological systems, contributing to their therapeutic efficacy. Research has shown that these derivatives possess anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, and antineuropathic activities among others, making them valuable in medicinal chemistry development (Verma et al., 2019).
Oxadiazole Derivatives in Medicinal Chemistry
Oxadiazole derivatives, including both 1,3,4-oxadiazole and 1,2,4-oxadiazole variants, have been recognized for their pharmacological importance due to their structural versatility and biological activities. These derivatives exhibit a broad spectrum of pharmacological effects such as antibacterial, anti-inflammatory, antituberculous, anti-fungal, anti-diabetic, and anticancer activities. Recent research highlights the synthesis of oxadiazole rings that have demonstrated significant pharmacological activity, indicating their potential as medicinal agents (Wang et al., 2022).
Biological Activities of Coumarin and Oxadiazole Derivatives
Coumarin and oxadiazole derivatives have been studied for their wide range of biological activities, which can be further modified to synthesize more effective drugs. These compounds exhibit anti-diabetic, anti-viral, anti-microbial, anticancer, antioxidant, and anti-inflammatory activities, among others. The versatility of the oxadiazole moiety, in particular, makes it an attractive candidate for the development of new medicinal agents with enhanced efficacy and lower toxicity (Jalhan et al., 2017).
Significance in New Drug Development
The significance of the 1,3,4-oxadiazole core in the field of synthetic medicinal chemistry cannot be overstated. Its incorporation into compounds has led to the development of a variety of medicinal agents with applications ranging from antiviral to anti-inflammatory and antitumor activities. The oxadiazole core serves not only as a pharmacologically active unit but also contributes to the structural diversity of drug candidates, enabling the exploration of novel therapeutic options (Rana et al., 2020).
Propiedades
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O4/c25-16(12-24-19(26)14-8-4-5-9-15(14)20(24)27)21-11-10-17-22-18(23-28-17)13-6-2-1-3-7-13/h1-9H,10-12H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBYUNYCPQINQOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CCNC(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

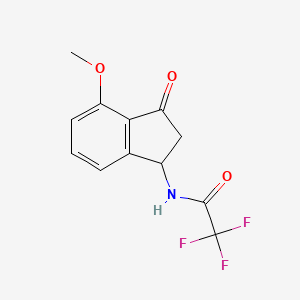


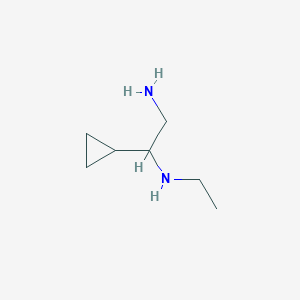



![1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-[6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propan-1-one](/img/structure/B2517343.png)
![4-amino-N-isopropyl-5-{[4-(3-methoxyphenyl)piperazin-1-yl]carbonyl}isothiazole-3-carboxamide](/img/structure/B2517344.png)

![N-(4,4-difluorocyclohexyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2517346.png)
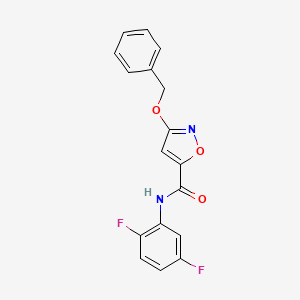
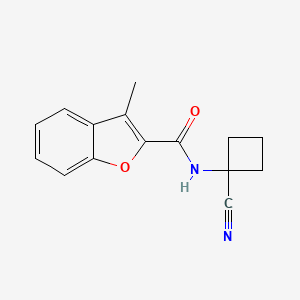
![5-(9H-Fluoren-9-ylmethoxycarbonyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,3a,4,6,7-hexahydropyrrolo[3,4-c]pyridine-7a-carboxylic acid](/img/structure/B2517350.png)